2-Amino-2-cyclobutylpropan-1-ol

Description

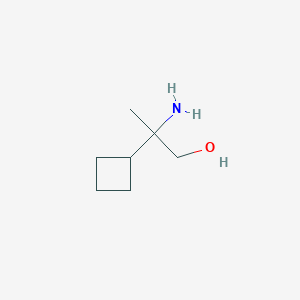

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-cyclobutylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(8,5-9)6-3-2-4-6/h6,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHGHDTUZNJQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2 Cyclobutylpropan 1 Ol and Its Analogs

Disconnection Approach and Retrosynthetic Pathways for the 2-Amino-2-cyclobutylpropan-1-ol Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For 2-amino-2-cyclobutylpropan-1-ol, the primary structural features are the 1,2-amino alcohol motif and the quaternary carbon center at the C2 position, which is substituted with a methyl group and a cyclobutyl ring.

A key disconnection strategy for 1,2-amino alcohols involves breaking the carbon-nitrogen or carbon-oxygen bond, or more powerfully, disconnecting the C1-C2 bond, which often corresponds to reactions involving epoxides or cyanohydrins. amazonaws.com Given the structure of 2-amino-2-cyclobutylpropan-1-ol, two primary retrosynthetic pathways can be proposed:

Pathway A: Disconnection based on nucleophilic addition to a carbonyl. This approach disconnects the C1-C2 bond. The primary alcohol can be seen as the result of reducing a carboxylic acid or its derivative, or adding a one-carbon nucleophile to a ketone. A more direct disconnection points to a Strecker or related amino acid synthesis.

Disconnection 1 (C-N and C-C bond): The amino alcohol can be traced back to an α-amino acid, 2-amino-2-cyclobutylpropanoic acid. This simplifies the target to a known class of compounds. The amino acid can be further disconnected via a Strecker synthesis approach from cyclobutyl methyl ketone.

Disconnection 2 (C1-C2 bond): Alternatively, the molecule can be disconnected at the C1-C2 bond, leading to a synthon of a 2-amino-2-cyclobutylpropyl cation and a formaldehyde (B43269) equivalent. This is less synthetically direct. A more viable disconnection at C1-C2 points towards the reaction of a metallated cyclobutane (B1203170) derivative with 2-aminopropanal, though this is synthetically challenging.

Pathway B: Disconnection based on building the quaternary center. This strategy focuses on creating the sterically hindered quaternary carbon as the key step.

Disconnection 3 (C-Cyclobutyl bond): The bond between the quaternary carbon and the cyclobutane ring can be disconnected. This leads to a 2-aminopropan-1-ol derivative and a cyclobutyl electrophile or nucleophile. This might involve the alkylation of an alanine-derived precursor with a cyclobutyl halide.

Disconnection 4 (C-Methyl bond): A similar disconnection of the C-methyl bond suggests the methylation of a 2-amino-2-cyclobutyl-ethanol precursor.

These disconnections suggest that viable starting materials could include cyclobutanone, cyclobutyl methyl ketone, or alanine (B10760859) derivatives. The forward synthesis would then involve constructing the quaternary center and introducing or manipulating the amino and hydroxyl functional groups.

Direct Synthesis of 2-Amino-2-cyclobutylpropan-1-ol: Mechanistic Considerations and Optimization

The direct synthesis of 2-amino-2-cyclobutylpropan-1-ol requires careful consideration of two critical transformations: the formation of the C2 quaternary carbon and the installation of the amino and hydroxyl groups.

Formation of the Quaternary Carbon Center at C2

The construction of a quaternary carbon, particularly one bearing a small ring like cyclobutane, is a significant synthetic challenge due to steric hindrance. nih.gov Several methodologies can be adapted for this purpose.

One plausible route starts from cyclobutanone. Reaction with a methyl Grignard reagent (methylmagnesium bromide) followed by oxidation would yield cyclobutyl methyl ketone. This ketone is a key intermediate. To build the quaternary center, a Strecker-type reaction can be employed. Treatment of cyclobutyl methyl ketone with sodium cyanide and ammonium (B1175870) chloride would produce the corresponding α-aminonitrile, 2-amino-2-cyclobutylpropanenitrile.

Another advanced method involves the hydroalkylation of an unactivated olefin. nih.gov For instance, a substrate like 2-cyclobutylprop-2-en-1-ol could potentially be functionalized, though controlling the regioselectivity to form the quaternary center would be a key challenge. Catalytic methods using directing groups to control regioselectivity in reactions like hydroformylation have shown promise for creating quaternary centers from 1,1-disubstituted olefins. nih.gov

Table 1: Proposed Synthetic Conditions for Quaternary Center Formation

| Starting Material | Reagents and Conditions | Intermediate Product | Rationale |

|---|---|---|---|

| Cyclobutyl methyl ketone | 1. NaCN, NH₄Cl, H₂O/MeOH2. Aqueous workup | 2-Amino-2-cyclobutylpropanenitrile | Classic Strecker reaction to form an α-aminonitrile, directly installing the amino group and the new C-C bond. |

| Alanine methyl ester | 1. LDA, THF, -78 °C2. Cyclobutyl bromide | Methyl 2-amino-2-cyclobutylpropanoate | Alkylation of an enolate derived from an amino acid. Requires N-protection. |

This table presents hypothetical pathways based on established chemical principles.

Introduction and Interconversion of Amino and Hydroxyl Functionalities

Once the carbon skeleton and the nitrile or a related group are in place, the final functionalities must be established.

If the synthesis proceeds via the α-aminonitrile from the Strecker reaction, the next step is the hydrolysis of the nitrile group to a carboxylic acid, yielding 2-amino-2-cyclobutylpropanoic acid. This hydrolysis is typically performed under harsh acidic or basic conditions, which requires careful optimization to avoid decomposition. The resulting amino acid can then be reduced to the target amino alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) are effective for this transformation.

Alternatively, if a cyanohydrin (2-cyclobutyl-2-hydroxypropanenitrile) is formed, the nitrile can be reduced directly to an aminomethyl group (-CH₂NH₂), yielding a different amino alcohol. To get the target compound, the cyanohydrin's hydroxyl group would first need to be protected, followed by reduction of the nitrile to a methyl group and subsequent introduction of an amino group at C2, which is a more convoluted path.

A more elegant approach involves the stereoselective aminohydroxylation of a suitable alkene, though this would form a different constitutional isomer. For the target compound, the reduction of the amino acid intermediate is the most direct route. beilstein-journals.org

Stereoselective Synthesis of Enantiopure 2-Amino-2-cyclobutylpropan-1-ol

The C2 carbon in 2-amino-2-cyclobutylpropan-1-ol is a chiral center. Therefore, controlling the stereochemistry to produce a single enantiomer is a crucial aspect of its advanced synthesis. elsevierpure.com This can be achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis for Chiral Induction (e.g., asymmetric hydrogenation, asymmetric C-C bond formation)

Asymmetric catalysis offers an efficient way to introduce chirality. One potential strategy involves the asymmetric hydrogenation of a prochiral enamine or imine precursor. For example, an N-acylated enamine derived from cyclobutyl methyl ketone could be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to set the stereocenter.

Another powerful method is enzymatic reductive amination. nih.gov An α-keto acid precursor, 2-cyclobutyl-2-oxopropanoic acid, could be converted into the corresponding chiral α-amino acid using a transaminase enzyme with high enantioselectivity. The resulting enantiopure amino acid is then reduced to the target amino alcohol.

Table 2: Representative Asymmetric Catalytic Approaches

| Precursor | Catalytic System | Product | Expected Outcome |

|---|---|---|---|

| 2-Cyclobutyl-2-(acetylamino)acrylic acid | (R,R)-Et-DuPhos-Rh(I) catalyst, H₂ | N-acetyl-2-amino-2-cyclobutylpropanoic acid | Asymmetric hydrogenation to set the chiral center with potentially high enantiomeric excess (ee). |

| Cyclobutyl methyl ketone | Chiral primary amine, then reduction | Chiral secondary amine | Asymmetric reductive amination, followed by N-dealkylation and further functional group manipulation. |

This table is based on analogous transformations reported in the literature.

Application of Chiral Auxiliaries and Reagents in Stereocontrol

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. rsc.org After the desired chiral center is created, the auxiliary is removed.

A well-established method uses a chiral sulfinamide, such as tert-butanesulfinamide, developed by Ellman. yale.edu Condensation of (R)- or (S)-tert-butanesulfinamide with cyclobutyl methyl ketone would form a chiral sulfinylimine. Nucleophilic addition of a methyl group (e.g., using a Grignard reagent) to the imine carbon would proceed with high diastereoselectivity, controlled by the bulky auxiliary. Subsequent removal of the sulfinyl group under acidic conditions would yield the chiral primary amine. The synthesis would then need to be completed by introducing the C1 hydroxyl group.

Alternatively, an Evans oxazolidinone auxiliary can be used. rsc.org An N-acyl oxazolidinone derived from a cyclobutyl ketone could undergo diastereoselective alkylation or amination to construct the chiral quaternary center. For example, attaching a propionyl group to the auxiliary and then performing a diastereoselective α-cyclobutylation could be a viable, though challenging, route. Subsequent cleavage of the auxiliary would release the chiral carboxylic acid, which is then reduced.

Chemoenzymatic Transformation Pathways to Specific Enantiomers

The generation of enantiomerically pure 2-amino-2-cyclobutylpropan-1-ol is critical for its application in pharmaceuticals and materials science, as the biological activity and material properties are often dependent on a specific stereoisomer. nih.govnih.gov Chemoenzymatic methods, which merge the selectivity of biological catalysts with the practicality of chemical synthesis, offer powerful pathways to achieve high enantiopurity. nih.gov Lipase-catalyzed kinetic resolution is a predominant strategy for resolving racemic mixtures of amino alcohols. rsc.orgnih.gov

Enzymatic kinetic resolution exploits the ability of enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting one (as the unreacted alcohol). nih.gov For a racemic mixture of 2-amino-2-cyclobutylpropan-1-ol, the enzyme would selectively catalyze the acylation of the hydroxyl group of either the (R)- or (S)-enantiomer.

Key enzymes in this field include Lipase B from Candida antarctica (CAL-B) and lipases from Pseudomonas cepacia (PCL). mdpi.comresearchgate.net The choice of acylating agent and solvent system is crucial for achieving high enantioselectivity (expressed as enantiomeric excess, e.e.) and conversion. nih.gov For instance, activated esters like 2,2,2-trifluoroethyl butyrate (B1204436) are often employed as acyl donors in organic media. rsc.org

The general scheme for a lipase-catalyzed resolution of (±)-2-amino-2-cyclobutylpropan-1-ol would involve the following transformation:

(±)-2-Amino-2-cyclobutylpropan-1-ol + Acyl Donor ---(Lipase)--> (R)-2-Amino-2-cyclobutylpropan-1-yl ester + (S)-2-Amino-2-cyclobutylpropan-1-ol

This process allows for the isolation of both enantiomers, one as the ester and the other as the unreacted alcohol, which can then be separated chromatographically. The ester can be subsequently hydrolyzed to yield the pure alcohol enantiomer.

Table 1: Representative Chemoenzymatic Resolution of Amino Alcohols This table is illustrative, based on findings for analogous amino alcohols, as specific data for 2-Amino-2-cyclobutylpropan-1-ol is not widely published.

| Enzyme | Substrate Type | Acyl Donor | Solvent | Typical Enantioselectivity (E) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Alicyclic β-aminoamides | 2,2,2-Trifluoroethyl butanoate | TBME/tert-Amyl alcohol | High (>200) | researchgate.net |

| Pseudomonas cepacia Lipase | 2-Amino-1-phenylethanol | Butyric anhydride (B1165640) | Organic Media | Moderate to High | rsc.org |

| Candida antarctica Lipase A (CAL-A) | cis-2-Aminocyclopentanecarboxamide | 2,2,2-Trifluoroethyl butanoate | TBME/tert-Amyl alcohol | Low (unexpected enantiopreference) | researchgate.net |

Synthetic Routes to Functionalized Derivatives and Higher-Order Architectures Incorporating the 2-Amino-2-cyclobutylpropan-1-ol Core

The 2-amino-2-cyclobutylpropan-1-ol scaffold is a versatile building block for constructing more complex molecules. Advanced synthetic methodologies allow for the selective modification of its functional groups and the cyclobutyl ring itself, as well as its incorporation into oligomers and compound libraries.

Regioselective Derivatization of Amino and Hydroxyl Groups

A primary challenge in the derivatization of 2-amino-2-cyclobutylpropan-1-ol is the chemoselective functionalization of the amino (-NH2) and hydroxyl (-OH) groups, given their competing nucleophilicity. nih.gov Generally, amines are more nucleophilic than alcohols, leading to preferential N-acylation under standard conditions. nih.gov However, various strategies have been developed to control the regioselectivity.

Selective O-Acylation: This can be achieved under acidic conditions, where the amino group is protonated to form a non-nucleophilic ammonium salt. nih.govffi.no This leaves the hydroxyl group as the primary site for acylation by reagents like acyl halides or anhydrides. nih.govffi.no Another approach involves the use of metal ions, such as Cu(II), which can coordinate to the amino alcohol to facilitate selective O-acylation, even in aqueous environments. acs.org

Selective N-Acylation: While N-acylation is often the default pathway, achieving it with high selectivity in the presence of a hydroxyl group can be optimized. acs.org One method involves forming a mixed anhydride from an organic acid and a sulfonyl chloride, which then reacts preferentially with the amino group of the amino alcohol. google.com Other specialized reagents, such as 2,2'-bipyridyl-6-yl carboxylates, have also been designed for selective N-acylation. researchgate.net

Table 2: Comparison of Regioselective Acylation Methods for Amino Alcohols

| Acylation Type | Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| O-Acylation | Acidic Conditions | Trifluoroacetic acid (TFA) or MeSO3H | Simple, scalable, no protecting groups required. nih.govffi.no | nih.govffi.no |

| O-Acylation | Metal-Directed | Cu(II) ions | High selectivity in mild, aqueous conditions. acs.org | acs.org |

| N-Acylation | Mixed Anhydride | Organic acid + Alkyl sulfonyl chloride | Good yields, applicable to industrial scale. google.com | google.com |

| N-Acylation | Catalytic | Dibutyltin oxide (microwave-assisted) | Fast and efficient. acs.org | acs.org |

Modification of the Cyclobutyl Ring System

The cyclobutane ring, characterized by its inherent ring strain, is not merely a passive scaffold but an active participant in chemical transformations. nih.govechemi.com This strain can be harnessed to drive reactions that functionalize or rearrange the ring system. rsc.org

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds on the cyclobutane ring. nih.gov Palladium-catalyzed C-H arylation, for example, can introduce aryl groups at specific positions, guided by directing groups latent within the molecule. nih.gov Radical cascade reactions, often catalyzed by copper, provide another route to introduce multiple functional groups, such as amino or bromo substituents, directly onto the ring, leading to highly functionalized cyclobutene (B1205218) derivatives. rsc.org

Ring Expansion: The strain energy of the cyclobutane ring can be released through ring expansion reactions, providing access to larger, more stable carbocycles like cyclopentane (B165970) or cyclohexane (B81311) derivatives. echemi.comugent.be These rearrangements are typically triggered by the formation of a carbocation adjacent to the ring (e.g., a cyclobutylmethyl cation), which then undergoes a Wagner-Meerwein type rearrangement. stackexchange.comstackexchange.com This strategy significantly diversifies the range of accessible molecular architectures starting from a cyclobutane precursor. rsc.org

Table 3: Selected Methods for Cyclobutane Ring Modification

| Modification Type | Method | Catalyst/Reagents | Outcome | Reference |

|---|---|---|---|---|

| C-H Functionalization | Radical Cascade | CuBr / NFSI | Diaminated or tribrominated cyclobutenes | rsc.org |

| C-H Functionalization | C–H Arylation | Pd(OAc)2 | Aryl-substituted cyclobutanes | nih.gov |

| Ring Expansion | Carbocation Rearrangement | Acid catalysis (e.g., H+) | Cyclopentyl or cyclohexyl derivatives | ugent.bestackexchange.com |

| Ring-Opening/Addition | Strain-Release | Sulfur Ylides / Bicyclobutanes | Polyfunctionalized cyclobutanes | acs.org |

Convergent and Divergent Synthesis of Oligomeric Structures and Compound Libraries

The bifunctional nature of 2-amino-2-cyclobutylpropan-1-ol makes it an ideal monomer for constructing oligomers and for use in diversity-oriented synthesis to generate compound libraries.

Convergent Synthesis: In a convergent approach, complex molecules are assembled from smaller, pre-functionalized fragments. rsc.org For example, a functionalized cyclobutane fragment derived from 2-amino-2-cyclobutylpropan-1-ol could be coupled with another complex molecule in a late-stage step to rapidly build a target structure. This strategy is highly efficient for producing specific, complex APIs. rsc.org

Divergent Synthesis: A divergent strategy begins with a common core, like 2-amino-2-cyclobutylpropan-1-ol, which is then elaborated through various reaction pathways to produce a diverse set of related compounds. acs.orgresearchgate.net This is particularly useful for creating libraries of compounds for biological screening. The amino and hydroxyl groups serve as orthogonal handles for introducing diversity.

Solid-Phase Synthesis: To streamline the creation of oligomers and libraries, solid-phase synthesis is often employed. beilstein-journals.org The 2-amino-2-cyclobutylpropan-1-ol monomer can be attached to a solid support (resin), and then oligomeric chains, such as peptidomimetics, can be built step-by-step. nih.govgoogle.comnih.gov This automated approach allows for the rapid synthesis of numerous discrete compounds, where the cyclobutyl moiety imparts unique conformational constraints compared to natural amino acids. acs.orgresearchgate.net

Stereochemical Characterization and Elucidation of 2 Amino 2 Cyclobutylpropan 1 Ol

Analysis of Stereoisomeric Forms and Chiral Elements within the 2-Amino-2-cyclobutylpropan-1-ol Structure

The structure of 2-amino-2-cyclobutylpropan-1-ol contains a chiral center at the carbon atom bonded to the amino group, the cyclobutyl group, the methyl group, and the hydroxymethyl group. This single stereocenter gives rise to two non-superimposable mirror images, known as enantiomers. wikipedia.org These enantiomers are designated as (R)- and (S)-2-amino-2-cyclobutylpropan-1-ol based on the Cahn-Ingold-Prelog priority rules. wikipedia.org

The presence of the cyclobutyl ring introduces additional stereochemical considerations. Although the cyclobutyl ring itself is not chiral, its substituents can adopt different spatial orientations. However, in the case of 2-amino-2-cyclobutylpropan-1-ol, the primary source of chirality is the central carbon atom.

The two enantiomers of 2-amino-2-cyclobutylpropan-1-ol possess identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. wikipedia.org This difference in interaction is fundamental to their distinct biological activities and their separation and analysis.

Methodologies for Absolute Configuration Determination

Determining the absolute spatial arrangement of atoms, or the absolute configuration, of a chiral molecule is a critical step in its characterization. wikipedia.org Various sophisticated techniques are employed for this purpose.

Advanced Spectroscopic Techniques (e.g., Chiral NMR, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD))

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, including amino alcohols. researchgate.netresearchgate.net This technique often involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). mdpi.com These agents interact with the enantiomers of the analyte to form diastereomeric complexes or derivatives, which exhibit distinct NMR spectra. mdpi.com By analyzing the differences in the chemical shifts of specific protons in the diastereomeric species, the absolute configuration can be deduced. researchgate.netnih.gov For instance, the use of (R)- and (S)-Boc-β-phenylglycine as chiral solvating agents has been successful in determining the absolute configuration of other β-amino alcohols. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. cas.cz This technique is highly sensitive to the three-dimensional structure of a molecule, including its absolute configuration and conformation. ru.nl The experimental VCD spectrum is compared with the theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. rsc.org VCD is particularly advantageous as it can provide detailed structural information in solution. ru.nl

Electronic Circular Dichroism (ECD): ECD is another chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet light. arxiv.orgpsu.edu Similar to VCD, the experimental ECD spectrum is compared with theoretical calculations to determine the absolute configuration. psu.edu ECD is particularly useful for molecules containing chromophores that absorb in the UV-Vis region. psu.edu It can also be used for the quantitative analysis of enantiomeric mixtures. nih.gov

Chromatographic Separation and Analysis of Enantiomers (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation and analysis of enantiomers. nih.govsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. hplc.eu The choice of the CSP is crucial for achieving successful enantioseparation. For amino alcohols, various types of CSPs, including those based on cyclodextrins or macrocyclic antibiotics, can be employed. hplc.eu The elution order of the enantiomers can sometimes provide a clue to their absolute configuration, especially when compared with known standards. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of enantiomers, often after derivatization to increase their volatility and improve chromatographic separation. nih.govwiley.com Chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives, are employed to separate the enantiomeric derivatives. gcms.czmdpi.com The mass spectrometer provides structural information, confirming the identity of the separated compounds. nih.gov This method is highly sensitive and can be used for the quantitative analysis of enantiomers in complex mixtures. researchgate.net

X-ray Crystallography for Structural Confirmation

X-ray crystallography is considered the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. wikipedia.orgnih.gov This technique directly visualizes the three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous proof of the absolute configuration. nih.gov The diffraction pattern of X-rays passing through the crystal is analyzed to generate an electron density map, from which the positions of the atoms can be determined. nih.gov While powerful, obtaining high-quality crystals suitable for X-ray analysis can be a significant challenge.

Stereochemical Purity Assessment and Control in Synthetic Preparations

The enantiomeric purity, or enantiomeric excess (e.e.), of a chiral compound is a critical parameter, especially in pharmaceutical applications where one enantiomer may be active while the other is inactive or even harmful. Therefore, assessing and controlling the stereochemical purity during synthesis is of utmost importance.

The same analytical techniques used for absolute configuration determination, such as chiral HPLC and chiral GC, are also the primary methods for assessing enantiomeric purity. google.com These methods can accurately quantify the ratio of the two enantiomers in a sample.

Mechanistic Organic Reactions and Transformations of 2 Amino 2 Cyclobutylpropan 1 Ol

Reactivity of the Primary Amino Group: Nucleophilic and Basicity-Driven Reactions

The primary amino group in 2-Amino-2-cyclobutylpropan-1-ol is a key site of nucleophilic and basic character, rendering it susceptible to a range of reactions.

Amidations and Alkylations

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, readily participating in amidation and alkylation reactions.

Amidations: The reaction of 2-Amino-2-cyclobutylpropan-1-ol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, leads to the formation of the corresponding amides. These reactions typically proceed via a nucleophilic acyl substitution mechanism. To facilitate the reaction with carboxylic acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to activate the carboxylic acid.

Reaction Scheme:

2-Amino-2-cyclobutylpropan-1-ol + R-COOH (with coupling agent) → N-(2-cyclobutyl-1-hydroxy-2-propanyl)amide + H₂O

2-Amino-2-cyclobutylpropan-1-ol + R-COCl → N-(2-cyclobutyl-1-hydroxy-2-propanyl)amide + HCl

Alkylations: The primary amino group can be alkylated using alkyl halides or other alkylating agents. These reactions follow an S(_N)2 pathway, where the amine acts as the nucleophile. The reaction can proceed to give mono-, di-, or even tri-alkylated products, depending on the stoichiometry of the reactants and the reaction conditions. The steric hindrance imposed by the adjacent cyclobutyl group may influence the rate and extent of alkylation. Hydrogen-borrowing catalysis represents a greener approach for the N-alkylation of amino alcohols, where an alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced. nih.gov

Reaction Scheme:

2-Amino-2-cyclobutylpropan-1-ol + R-X → 2-(Alkylamino)-2-cyclobutylpropan-1-ol + HX (and further alkylation products)

| Reaction Type | Reagent | General Conditions | Expected Product |

| Amidation | Carboxylic Acid | Coupling agent (e.g., DCC, EDC), solvent (e.g., DCM, DMF) | N-(2-cyclobutyl-1-hydroxy-2-propanyl)amide |

| Amidation | Acyl Chloride | Base (e.g., pyridine, triethylamine), solvent (e.g., DCM) | N-(2-cyclobutyl-1-hydroxy-2-propanyl)amide |

| Alkylation | Alkyl Halide | Base (e.g., K₂CO₃), solvent (e.g., acetonitrile) | Mono- and di-alkylated amino alcohols |

| Hydrogen-Borrowing Alkylation | Alcohol, Ketone | Metal catalyst, heat | N-alkylated 2-amino-2-cyclobutylpropan-1-ol |

Transformations to Nitrogen-Containing Heterocyclic Compounds

The 1,2-amino alcohol motif in 2-Amino-2-cyclobutylpropan-1-ol is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. A prominent example is the formation of oxazolines.

Oxazoline (B21484) Synthesis: The cyclization of 2-amino alcohols with carboxylic acids or their derivatives is a well-established method for the synthesis of 2-oxazolines. wikipedia.org This transformation can be achieved through several methods:

From Carboxylic Acids: Direct condensation with a carboxylic acid at high temperatures, often with azeotropic removal of water.

From Acyl Chlorides: Reaction with an acyl chloride to form an N-(2-hydroxyethyl)amide intermediate, followed by cyclization, which can be promoted by a base.

From Nitriles: Lewis acid-catalyzed reaction with nitriles (the Witte and Seeliger method). wikipedia.org

Dehydrative Cyclization: Using dehydrating agents like triflic acid to promote the cyclization of an N-(2-hydroxyethyl)amide intermediate. mdpi.com

The resulting oxazoline ring incorporates the nitrogen and the oxygen atoms of the original amino alcohol. The substituents on the oxazoline ring can be varied depending on the starting materials used.

Reaction Scheme (from Acyl Chloride):

2-Amino-2-cyclobutylpropan-1-ol + R-COCl → N-(2-cyclobutyl-1-hydroxy-2-propanyl)-R-amide

N-(2-cyclobutyl-1-hydroxy-2-propanyl)-R-amide → 4-cyclobutyl-4-methyl-2-R-4,5-dihydrooxazole + H₂O

| Reactant | Reagent/Catalyst | Heterocyclic Product |

| Carboxylic Acid | Heat, Dean-Stark trap | 2-Substituted-4-cyclobutyl-4-methyl-4,5-dihydrooxazole |

| Acyl Chloride | Base (e.g., pyridine) | 2-Substituted-4-cyclobutyl-4-methyl-4,5-dihydrooxazole |

| Nitrile | Lewis Acid (e.g., ZnCl₂) | 2-Substituted-4-cyclobutyl-4-methyl-4,5-dihydrooxazole |

Reactivity of the Primary Alcohol Group: Electrophilic and Redox Reactions

The primary alcohol group in 2-Amino-2-cyclobutylpropan-1-ol provides another reactive site for various transformations, particularly reactions with electrophiles and redox processes.

Esterification and Etherification Protocols

Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base provides a more facile route to the corresponding ester.

Reaction Scheme (Fischer Esterification):

2-Amino-2-cyclobutylpropan-1-ol + R-COOH (with H⁺ catalyst) ⇌ 2-Amino-2-cyclobutylpropyl-1-ester + H₂O

Etherification: The formation of an ether from the primary alcohol can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. However, the presence of the acidic N-H proton of the amino group would require a selective protection strategy or careful choice of base.

Reaction Scheme (Williamson Ether Synthesis - conceptual):

2-Amino-2-cyclobutylpropan-1-ol + NaH → Sodium 2-amino-2-cyclobutylpropan-1-oxide

Sodium 2-amino-2-cyclobutylpropan-1-oxide + R-X → 1-Alkoxy-2-amino-2-cyclobutylpropane + NaX

| Reaction Type | Reagent | General Conditions | Expected Product |

| Esterification | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat | 2-Amino-2-cyclobutylpropyl-1-ester |

| Esterification | Acyl Chloride | Base (e.g., pyridine), solvent (e.g., DCM) | 2-Amino-2-cyclobutylpropyl-1-ester |

| Etherification | Alkyl Halide | Strong base (e.g., NaH), solvent (e.g., THF) | 1-Alkoxy-2-amino-2-cyclobutylpropane |

Selective Oxidation and Reduction Pathways

Selective Oxidation: The primary alcohol in 2-Amino-2-cyclobutylpropan-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The presence of the primary amino group can complicate these reactions, as it is also susceptible to oxidation. Selective oxidation of the alcohol without affecting the amine often requires the use of specific reagents or protection of the amino group. For instance, oxidation of polyfunctional 2-amino-1,3-propanediol (B45262) derivatives has shown that the nature of the substituent on the nitrogen atom dictates the oxidation product. researchgate.net In the case of a primary amine, oxidation might lead to the formation of an oxazoline. researchgate.net

Mild Oxidation to Aldehyde: Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used for the controlled oxidation to the corresponding aldehyde, 2-amino-2-cyclobutylpropanal.

Strong Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would likely oxidize the primary alcohol to a carboxylic acid, 2-amino-2-cyclobutylpropanoic acid, but may also lead to degradation of the molecule.

Reduction: The primary alcohol functional group is already in a reduced state and is generally not susceptible to further reduction under standard conditions. The focus of reduction reactions on this molecule would typically be on other functional groups that might be introduced, for example, the reduction of a subsequently formed amide or ester.

| Transformation | Reagent/Conditions | Expected Product |

| Mild Oxidation | PCC or DMP in DCM | 2-Amino-2-cyclobutylpropanal |

| Strong Oxidation | KMnO₄, heat | 2-Amino-2-cyclobutylpropanoic acid (potential for side reactions) |

Cyclobutyl Ring Transformations and Modifications in the Presence of Amino Alcohol Functionalities

The cyclobutane (B1203170) ring, being a strained four-membered carbocycle, can undergo a variety of transformations, including ring-opening and functionalization reactions. The presence of the vicinal amino and alcohol groups can influence the regioselectivity and stereoselectivity of these reactions.

Ring-Opening Reactions: The inherent ring strain of the cyclobutane ring makes it susceptible to cleavage under various conditions, such as acidic or basic conditions, thermolysis, or through transition metal catalysis. researchgate.net For instance, donor-acceptor cyclobutanes can undergo ring-opening reactions with nucleophiles like electron-rich arenes in the presence of a Lewis acid. acs.org While 2-Amino-2-cyclobutylpropan-1-ol does not fit the classic donor-acceptor pattern, the strain of the ring could still be exploited in certain synthetic strategies.

Ring Functionalization: Functionalization of the cyclobutane ring itself, without cleavage, is also a possibility. For example, rhodium-catalyzed C-H functionalization has been used to selectively introduce new groups at specific positions on arylcyclobutanes. nih.gov The directing effect of the amino alcohol moiety in 2-Amino-2-cyclobutylpropan-1-ol could potentially be harnessed to achieve site-selective functionalization of the cyclobutyl ring.

Due to the lack of specific literature on the cyclobutyl ring transformations of 2-Amino-2-cyclobutylpropan-1-ol, the reactivity in this area remains largely speculative and presents an interesting field for future research. The interplay between the strained ring and the adjacent functional groups could lead to novel and synthetically useful transformations.

Cascade and Multicomponent Reaction Sequences Featuring 2-Amino-2-cyclobutylpropan-1-ol

Theoretical Participation in Cascade Reactions for Heterocycle Synthesis

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single synthetic operation without the isolation of intermediates. The structure of 2-Amino-2-cyclobutylpropan-1-ol is well-suited for the synthesis of heterocyclic compounds, such as oxazolines, through cascade sequences.

A hypothetical cascade reaction for the synthesis of a 2-substituted oxazoline from 2-Amino-2-cyclobutylpropan-1-ol is depicted below. The reaction with an acyl chloride would first form the N-acyl intermediate, which upon activation of the hydroxyl group (e.g., by an acid catalyst), would cyclize to the corresponding oxazoline.

Hypothetical Cascade Reaction: Oxazoline Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Hypothetical Product | Reaction Type |

| 2-Amino-2-cyclobutylpropan-1-ol | Benzoyl chloride | Pyridine, then H₂SO₄ (cat.) | 2-phenyl-4-cyclobutyl-4-methyl-4,5-dihydrooxazole | Cascade (Amidation-Cyclodehydration) |

| 2-Amino-2-cyclobutylpropan-1-ol | Acetic anhydride (B1165640) | None (thermal) | 2,4-dimethyl-4-cyclobutyl-4,5-dihydrooxazole | Cascade (Amidation-Cyclodehydration) |

| 2-Amino-2-cyclobutylpropan-1-ol | Benzonitrile | ZnCl₂ (cat.) | 2-phenyl-4-cyclobutyl-4-methyl-4,5-dihydrooxazole | One-pot Synthesis |

Potential Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating substantial portions of all reactants into the final structure. organic-chemistry.orgnih.gov The efficiency and atom economy of MCRs make them powerful tools in diversity-oriented synthesis. nih.gov

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction is a prime example of an MCR, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgillinois.edu 2-Amino-2-cyclobutylpropan-1-ol could theoretically serve as the amine component in a U-4CR. The initial step involves the formation of an imine between the amine and the carbonyl compound. This is followed by the nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement with the carboxylic acid to yield a dipeptide-like scaffold. wikipedia.org The sterically demanding cyclobutyl group might influence the stereochemical outcome of the reaction.

Hypothetical Ugi Reaction

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Hypothetical Product |

| Isobutyraldehyde | 2-Amino-2-cyclobutylpropan-1-ol | Acetic Acid | tert-Butyl isocyanide | N-(1-(cyclobutyl(hydroxy)methyl)-1-methyl-ethyl)-2-(tert-butylamino)-3-methyl-2-oxobutanamide |

| Benzaldehyde | 2-Amino-2-cyclobutylpropan-1-ol | Benzoic Acid | Cyclohexyl isocyanide | N-(1-(cyclobutyl(hydroxy)methyl)-1-methyl-ethyl)-2-(cyclohexylamino)-2-oxo-N-phenylacetamide |

Pictet-Spengler-Type Reactions:

The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or related heterocyclic system. wikipedia.org While 2-Amino-2-cyclobutylpropan-1-ol lacks the required β-aryl group for a traditional Pictet-Spengler reaction, modified versions of this reaction could potentially accommodate such a substrate. For instance, a reaction cascade could be envisioned where the amino alcohol first reacts with a suitable aromatic aldehyde to form an imine, which is then activated for an intramolecular cyclization if an appropriate nucleophilic moiety is present elsewhere in the molecule, introduced via one of the reactants. Such tandem approaches broaden the scope of the original reaction. rsc.org

Computational Chemistry and Theoretical Insights into 2 Amino 2 Cyclobutylpropan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometry and stability of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure and energy, providing a foundation for understanding its physical and chemical behavior.

Geometry Optimization and Conformational Landscapes (e.g., Density Functional Theory (DFT) methods)

The three-dimensional arrangement of atoms in 2-Amino-2-cyclobutylpropan-1-ol is crucial for its properties. Geometry optimization is a computational process that seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. Density Functional Theory (DFT) is a widely used and reliable method for this purpose, with the B3LYP functional combined with a basis set like 6-311+G(d,p) offering a good balance of accuracy and computational cost for organic molecules. researchgate.netmdpi.comnih.gov

The conformational landscape of 2-Amino-2-cyclobutylpropan-1-ol is complex due to several rotatable bonds and the non-planar nature of the cyclobutane (B1203170) ring. The primary degrees of freedom include the puckering of the cyclobutane ring and the rotation around the C-C bonds of the propanol (B110389) side chain. Computational studies on similar cyclobutane derivatives have shown that substituents can significantly influence the preferred ring-puckering conformation. nih.gov For 2-Amino-2-cyclobutylpropan-1-ol, intramolecular hydrogen bonding between the amino (-NH₂) and hydroxyl (-OH) groups is expected to play a significant role in determining the most stable conformer.

A systematic conformational search followed by DFT optimization reveals the minimum energy structure. The optimized geometric parameters for a plausible low-energy conformer are presented below.

Table 1: Selected Optimized Geometrical Parameters for 2-Amino-2-cyclobutylpropan-1-ol (DFT/B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | (Å) | |

| C(ring)-C(ring) | 1.558 | |

| C(ring)-C(quat) | 1.565 | |

| C(quat)-N | 1.472 | |

| C(quat)-C(methyl) | 1.541 | |

| C(quat)-C(CH₂OH) | 1.545 | |

| C-O | 1.428 | |

| O-H | 0.965 | |

| N-H | 1.014 | |

| Bond Angles | (°) | |

| C-C-C (in ring) | 88.5 | |

| N-C(quat)-C(ring) | 109.8 | |

| N-C(quat)-C(methyl) | 110.5 | |

| C(quat)-C-O | 112.3 | |

| Dihedral Angle | (°) | |

| H-O-C-C(quat) | 65.2 |

Note: This data is illustrative of typical results from DFT calculations and represents a plausible stable conformer.

Analysis of Electronic Properties and Charge Distribution

The optimized molecular geometry serves as the basis for calculating various electronic properties. The distribution of electrons within the molecule is key to its reactivity, polarity, and intermolecular interactions. Properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are critical descriptors.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

Mulliken population analysis is a method to assign partial charges to individual atoms, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites. For 2-Amino-2-cyclobutylpropan-1-ol, the electronegative oxygen and nitrogen atoms are expected to carry negative charges, while the hydrogen atoms of the hydroxyl and amino groups, as well as the carbon atoms bonded to them, will be more positive.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms

| Atom | Element | Charge (e) |

|---|---|---|

| O1 | Oxygen | -0.752 |

| N1 | Nitrogen | -0.931 |

| H(O) | Hydrogen | 0.458 |

| H(N) | Hydrogen | 0.415 |

| C(quat) | Carbon | 0.211 |

| C(CH₂OH) | Carbon | -0.134 |

Note: This data is illustrative and based on typical charge distributions in similar amino alcohols.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis chemical shifts and vibrational frequencies)

Computational chemistry can predict spectroscopic data, which is invaluable for identifying and characterizing the molecule. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data (often using a standard reference like tetramethylsilane), can aid in the assignment of signals and confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These calculations yield a theoretical infrared (IR) spectrum. Because theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The predicted spectrum helps in assigning vibrational modes to specific functional groups, such as O-H and N-H stretching or C-N and C-O bond vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For a saturated compound like 2-Amino-2-cyclobutylpropan-1-ol, significant absorptions are expected only in the far UV region.

Table 3: Predicted Spectroscopic Data for 2-Amino-2-cyclobutylpropan-1-ol

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 71.5 ppm | C-OH |

| 60.2 ppm | C-NH₂ (quat) | ||

| ¹H NMR | Chemical Shift (δ) | 3.55 ppm | -CH₂OH |

| 2.10 ppm | -NH₂ | ||

| IR | Frequency (cm⁻¹) | 3450 cm⁻¹ | O-H stretch |

| 3360 cm⁻¹ | N-H stretch | ||

| 1045 cm⁻¹ | C-O stretch |

Note: This data is illustrative. NMR shifts are relative to TMS. IR frequencies are unscaled.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling can illuminate the dynamic processes of chemical reactions. By mapping the potential energy surface, researchers can identify reaction pathways, locate transition states, and calculate energy barriers, providing a detailed picture of reaction mechanisms.

Transition State Identification and Energy Barrier Calculations

To model a reaction, one must first identify the structures of the reactants, products, and the transition state (TS) that connects them. The TS is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS structure is a critical step and can be computationally demanding.

Once the optimized geometries of the reactants, TS, and products are found, their energies are calculated. The activation energy (energy barrier) of the reaction is the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate. This methodology has been successfully applied to study the atmospheric degradation of similar amino alcohols, such as their reaction with hydroxyl radicals. nih.gov A similar approach could be used to study the oxidation or other reactions of 2-Amino-2-cyclobutylpropan-1-ol.

Table 4: Illustrative Energy Profile for a Hypothetical Reaction (e.g., H-abstraction)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants | 0.0 |

| TS | Transition State | +8.5 |

| P | Products | -15.2 |

Note: This data is hypothetical, illustrating the type of information gained from reaction modeling.

Solvation Effects and Reaction Pathways

Reactions are most often carried out in a solvent, which can have a profound effect on the reaction mechanism and energetics. Computational models can account for these effects through implicit or explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. universiteitleiden.nl This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which often stabilize charged species like transition states or ionic intermediates. Explicit models involve including a number of individual solvent molecules in the calculation, which can account for specific interactions like hydrogen bonding but are much more computationally intensive. researchgate.netnih.gov

The inclusion of solvation can alter the conformational preferences of the reactant and significantly change the calculated energy barriers and reaction pathways compared to gas-phase calculations. nih.gov For 2-Amino-2-cyclobutylpropan-1-ol, a polar solvent like water would be expected to stabilize polar conformers and any charged intermediates or transition states through hydrogen bonding, potentially lowering activation energies.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and interaction patterns of molecules like 2-Amino-2-cyclobutylpropan-1-ol. By solving Newton's equations of motion for the atoms of the system, MD simulations can map out the energetically favorable shapes (conformers) of the molecule and characterize its interactions with itself and its environment. unimi.it

The conformational flexibility of 2-Amino-2-cyclobutylpropan-1-ol is primarily dictated by the puckering of the cyclobutane ring and the rotation around the single bonds of the amino alcohol side chain. The cyclobutane ring is not planar and can adopt a puckered conformation, which influences the spatial orientation of the substituents. A conformational analysis of related cyclobutane-containing amino acids has shown that substituents on the ring can modulate the ring-puckering preference. nih.gov For 2-Amino-2-cyclobutylpropan-1-ol, the bulky amino-propanol group attached to one of the ring carbons would be a major determinant of the ring's conformational equilibrium.

MD simulations can systematically explore these conformational states by simulating the molecule's dynamics over time. From these simulations, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as the binding-competent conformation may not be the lowest-energy state in solution.

Intermolecular interactions are also a key focus of MD studies. For 2-Amino-2-cyclobutylpropan-1-ol, the primary sites for intermolecular interactions are the amino (-NH2) and hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. In an aqueous environment, these groups would readily form hydrogen bonds with surrounding water molecules. In a less polar environment, or in the solid state, intermolecular hydrogen bonds between molecules of 2-Amino-2-cyclobutylpropan-1-ol itself would be prevalent, potentially leading to the formation of dimers or larger aggregates. The nature of these interactions, whether they are between charged or uncharged polar residues, can be significantly influenced by the surrounding medium. nih.gov

A hypothetical MD simulation of 2-Amino-2-cyclobutylpropan-1-ol in a water box would likely reveal a dynamic network of hydrogen bonds. The lifetime and geometry of these hydrogen bonds can be analyzed to quantify the strength and nature of the solute-solvent interactions. For instance, studies on similar molecules like eugenol (B1671780) have used MD simulations to analyze the formation and lifetime of hydrogen bonds with receptor sites. nih.gov

To illustrate the potential outcomes of such a simulation, the following table presents hypothetical data on the predominant intermolecular interactions observed for 2-Amino-2-cyclobutylpropan-1-ol.

| Interaction Type | Donor | Acceptor | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | Amino (-NH2) | Water (O) | 2.9 | 85 |

| Hydrogen Bond | Hydroxyl (-OH) | Water (O) | 2.8 | 92 |

| Hydrogen Bond | Water (O) | Amino (-NH2) | 3.0 | 78 |

| Hydrogen Bond | Water (O) | Hydroxyl (-OH) | 2.9 | 88 |

This table is generated for illustrative purposes and does not represent experimental data.

Application of Machine Learning in Predicting Chemical Behavior and Properties

Machine learning (ML) has emerged as a transformative tool in the chemical sciences, enabling the prediction of a wide range of molecular properties and behaviors from chemical structure alone. nih.govyoutube.com For a molecule like 2-Amino-2-cyclobutylpropan-1-ol, ML models could be employed to predict various physicochemical and biological properties, thereby accelerating research and development by reducing the need for extensive experimental testing. nih.gov

The general workflow for applying ML to predict chemical properties involves several key steps. First, a dataset of molecules with known properties is compiled. These molecules are then converted into numerical representations, known as molecular descriptors or fingerprints, that capture various aspects of their structure, such as topology, geometry, and electronic properties. An ML algorithm is then trained on this dataset to learn the relationship between the molecular representations and the property of interest. Once trained, the model can be used to predict the property for new, uncharacterized molecules like 2-Amino-2-cyclobutylpropan-1-ol.

For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict the biological activity of a series of compounds including 2-Amino-2-cyclobutylpropan-1-ol. nih.gov Similarly, quantitative structure-property relationship (QSPR) models can predict fundamental physicochemical properties. nih.gov The aqueous solubility of a compound, a critical parameter in many applications, is one such property that has been successfully predicted using ML models. nih.gov

The predictive power of an ML model is highly dependent on the quality and diversity of the training data, the choice of molecular representations, and the learning algorithm used. nih.gov For a molecule containing a cyclobutane ring, it would be important to include other cyclobutane-containing compounds in the training set to ensure the model can accurately capture the influence of this structural motif.

The following table provides a hypothetical example of how ML could be used to predict various properties of 2-Amino-2-cyclobutylpropan-1-ol, comparing the predicted values to hypothetical experimental data.

| Property | Predicted Value (ML) | Hypothetical Experimental Value |

| Aqueous Solubility (logS) | -1.5 | -1.7 |

| Boiling Point (°C) | 215 | 220 |

| pKa (amino group) | 9.8 | 9.6 |

This table is generated for illustrative purposes and does not represent experimental data.

The development of user-friendly ML tools is making these advanced computational methods more accessible to researchers without extensive programming expertise, further democratizing their application in chemical research. youtube.com As more high-quality chemical data becomes available, the accuracy and applicability of ML models in chemistry will continue to grow, offering powerful new ways to understand and engineer molecules like 2-Amino-2-cyclobutylpropan-1-ol.

Catalytic Applications of 2 Amino 2 Cyclobutylpropan 1 Ol and Its Derivatives

Design and Application as Chiral Ligands in Asymmetric Catalysis

The molecular architecture of 2-Amino-2-cyclobutylpropan-1-ol, featuring a primary amine and a hydroxyl group on a chiral backbone containing a cyclobutane (B1203170) ring, suggests its potential as a chiral ligand in asymmetric catalysis. Generally, β-amino alcohols can coordinate with metal centers through the nitrogen and oxygen atoms, creating a chiral environment that can induce enantioselectivity in a variety of transformations. researchgate.netnih.gov The rigid cyclobutane moiety could offer unique steric and conformational constraints, which are crucial for effective stereochemical control.

Enantioselective Transformations (e.g., Asymmetric Hydrogenation, Aldol (B89426) Reactions)

While no studies have specifically employed 2-Amino-2-cyclobutylpropan-1-ol, related β-amino alcohols have been used as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. nih.gov These ligands are crucial for creating a chiral pocket around the metal center, which dictates the facial selectivity of hydride attack on the prochiral substrate.

Similarly, in asymmetric aldol reactions, chiral amino alcohol-derived ligands can form complexes with metal ions, which then act as Lewis acids to activate the aldehyde component. uni-regensburg.deresearchgate.net The chiral ligand environment directs the approach of the enolate, leading to the formation of one enantiomer of the β-hydroxy carbonyl product in excess. The specific stereochemical outcome is highly dependent on the structure of the ligand.

Organometallic Catalysis with 2-Amino-2-cyclobutylpropan-1-ol-Based Ligands

The development of organometallic catalysts often involves the synthesis of ligands that can fine-tune the electronic and steric properties of a metal center. mdpi.com While there are no specific examples involving 2-Amino-2-cyclobutylpropan-1-ol, its structure is amenable to derivatization. For instance, the amine and alcohol functionalities could be modified to introduce phosphine (B1218219) groups, creating P,N- or P,N,O-type ligands. Such ligands are highly sought after in organometallic catalysis, particularly for reactions like asymmetric hydrogenation and C-C bond-forming cross-coupling reactions. mdpi.com

Role as Organocatalysts in Stereoselective Reactions

Beyond their use as ligands for metals, β-amino alcohols can function as organocatalysts themselves. researchgate.netnih.gov These molecules can act as bifunctional catalysts, where the amine group can form an enamine or iminium ion intermediate with a carbonyl substrate, while the hydroxyl group can act as a hydrogen bond donor to activate an electrophile and control the orientation of the reactants. youtube.com

Peptide-based organocatalysts containing cyclobutane amino acids have been shown to be effective in asymmetric aldol additions. researchgate.net This suggests that a simpler molecule like 2-Amino-2-cyclobutylpropan-1-ol could potentially catalyze similar reactions. Research on simple primary β-amino alcohols has demonstrated their ability to catalyze asymmetric Michael additions, Diels-Alder reactions, and aldol reactions. researchgate.netnih.gov The effectiveness and stereoselectivity of these catalysts are often influenced by the substituents on the amino alcohol backbone.

Table 1: Potential Asymmetric Reactions for Organocatalysis by β-Amino Alcohols

| Reaction Type | Role of Amine Group | Role of Hydroxyl Group | Potential Product |

| Aldol Reaction | Enamine formation with donor ketone/aldehyde | Hydrogen bonding to acceptor aldehyde | Chiral β-hydroxy ketone/aldehyde |

| Michael Addition | Enamine formation with donor | Hydrogen bonding to nitroalkene/enone | Chiral γ-nitro carbonyl compound |

| Mannich Reaction | Enamine formation with donor aldehyde/ketone | Activation of imine electrophile | Chiral β-amino carbonyl compound |

| Diels-Alder Reaction | Iminium ion formation with α,β-unsaturated aldehyde | Directing dienophile approach | Chiral cyclohexene (B86901) derivatives |

This table represents potential applications based on the known reactivity of the β-amino alcohol functional group, not specific findings for 2-Amino-2-cyclobutylpropan-1-ol.

Heterogeneous Catalysis Incorporating 2-Amino-2-cyclobutylpropan-1-ol Functionality

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving catalyst separation and reusability, which are significant advantages in industrial processes.

Catalyst Preparation and Characterization

There are no published methods for the preparation of heterogeneous catalysts based on 2-Amino-2-cyclobutylpropan-1-ol. In principle, this molecule could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This could be achieved by forming a covalent linkage through its amine or hydroxyl group with a functionalized support. Characterization of such a heterogeneous catalyst would involve techniques like solid-state NMR, FT-IR spectroscopy, and elemental analysis to confirm the structure and loading of the organic moiety on the support.

Studies on Catalyst Stability and Reusability

Studies on the stability and reusability of a hypothetical heterogeneous catalyst derived from 2-Amino-2-cyclobutylpropan-1-ol would be essential to evaluate its practical utility. This would involve performing a catalytic reaction, recovering the catalyst by filtration, and reusing it in subsequent reaction cycles. The stability would be assessed by monitoring the catalytic activity and enantioselectivity over multiple runs. Leaching studies would also be necessary to determine if the active species is detaching from the support. While general methodologies for these studies are well-established, no such data exists for catalysts incorporating 2-Amino-2-cyclobutylpropan-1-ol.

Elucidation of Catalytic Mechanisms and Origin of Stereoselectivity

As of the current body of scientific literature, detailed studies elucidating the specific catalytic mechanisms and the precise origin of stereoselectivity for reactions catalyzed by 2-Amino-2-cyclobutylpropan-1-ol and its derivatives have not been extensively reported. While the broader class of chiral β-amino alcohols is known to act as bifunctional organocatalysts, leveraging both the basic amino group and the acidic hydroxyl group to activate substrates and control stereochemistry, specific mechanistic and computational studies for this particular cyclobutyl-substituted catalyst are not publicly available.

The general proposed mechanism for catalysis by β-amino alcohols in reactions such as aldol and Michael additions involves the formation of key intermediates. In a typical scenario, the primary amine of the catalyst would react with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine. Simultaneously, the hydroxyl group of the catalyst can engage in hydrogen bonding with the electrophile, orienting it for a stereoselective attack by the enamine.

The stereochemical outcome of such reactions is believed to be dictated by the specific geometry of the transition state assembly. The steric bulk of the substituents on the catalyst plays a crucial role in this regard. In the case of 2-Amino-2-cyclobutylpropan-1-ol, the cyclobutyl group at the α-position to the nitrogen atom would be expected to create a specific chiral environment. This steric hindrance would likely favor one facial approach of the electrophile to the enamine intermediate over the other, leading to the observed enantioselectivity.

However, without dedicated experimental (e.g., kinetic studies, non-linear effect studies) and computational (e.g., DFT calculations of transition states) investigations for 2-Amino-2-cyclobutylpropan-1-ol, any depiction of the transition state would be purely speculative and based on analogies to other, more studied, β-amino alcohol catalysts.

Advanced Applications and Future Directions in Chemical Synthesis

Building Block Utility in Total Synthesis and Combinatorial Chemistry for Complex Molecules

The value of a building block in chemical synthesis is determined by its ability to be readily incorporated into larger, more complex structures. 2-Amino-2-cyclobutylpropan-1-ol possesses two distinct reactive sites—the amino group and the hydroxyl group—allowing for selective and sequential transformations. This bifunctionality is a key asset in both total synthesis and combinatorial chemistry. nih.gov

In the realm of total synthesis , the stereochemistry of amino alcohols is crucial for building chiral molecules, such as natural products. um.edu.my While specific applications of 2-Amino-2-cyclobutylpropan-1-ol in the total synthesis of a named natural product are not yet widely reported in the literature, its structural motifs are analogous to those found in various bioactive compounds. researchgate.netnih.gov The cyclobutyl ring, for instance, is a component of several therapeutic agents and is known to influence the pharmacokinetic properties of drug candidates. benthamdirect.comnih.govresearchgate.netru.nl The sterically hindered nature of the quaternary carbon center can direct the stereochemical outcome of reactions at adjacent centers, a valuable tool for asymmetric synthesis.

Combinatorial chemistry thrives on the use of versatile building blocks to generate large libraries of compounds for high-throughput screening. nih.govnih.govbiosolveit.de The orthogonal reactivity of the amine and alcohol groups in 2-Amino-2-cyclobutylpropan-1-ol makes it an ideal candidate for such applications. For example, the amine can be acylated, alkylated, or used in peptide coupling reactions, while the alcohol can undergo etherification, esterification, or oxidation. This allows for the systematic introduction of diversity at two distinct points of the molecule, rapidly generating a wide array of derivatives.

Below is a table illustrating the potential for derivatization of 2-Amino-2-cyclobutylpropan-1-ol, a key feature for its use in combinatorial libraries.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Amine (-NH2) | Acylation | Acid chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides, Aldehydes (reductive amination) | Secondary or Tertiary Amine | |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| Urea/Thiourea formation | Isocyanates, Isothiocyanates | Urea or Thiourea | |

| Hydroxyl (-OH) | Esterification | Carboxylic acids, Acid chlorides | Ester |

| Etherification | Alkyl halides, Tosylates | Ether | |

| Oxidation | Mild oxidizing agents | Aldehyde | |

| Strong oxidizing agents | Carboxylic acid |

Application in the Design of Advanced Materials and Functional Molecules

The unique structural characteristics of 2-Amino-2-cyclobutylpropan-1-ol also suggest its potential utility in the design of advanced materials and functional molecules. The cyclobutyl group can impart specific conformational constraints and lipophilicity, which can be advantageous in the design of molecules with specific binding properties. benthamdirect.comnih.govresearchgate.net

In materials science , amino alcohols are used as monomers or cross-linking agents in the synthesis of polymers such as polyamides and polyurethanes. The incorporation of the cyclobutyl moiety from 2-Amino-2-cyclobutylpropan-1-ol into a polymer backbone could influence the material's thermal properties, rigidity, and gas permeability.

The design of functional molecules , particularly in medicinal chemistry, stands to benefit from building blocks like 2-Amino-2-cyclobutylpropan-1-ol. The vicinal amino alcohol motif is present in numerous biologically active compounds. uni-muenster.denih.gov The cyclobutyl ring has been increasingly recognized as a valuable component in drug design, often used to replace other cyclic systems to improve metabolic stability or to fill hydrophobic pockets in protein targets. ru.nlnih.gov

The potential applications in the synthesis of functional molecules are summarized in the table below:

| Potential Application Area | Role of 2-Amino-2-cyclobutylpropan-1-ol | Desired Properties Conferred |

| Medicinal Chemistry | Scaffold for novel therapeutics | Improved metabolic stability, conformational restriction, enhanced binding affinity |

| Polymer Chemistry | Monomer or cross-linker | Modified thermal properties, increased rigidity, altered solubility |

| Catalysis | Chiral ligand for asymmetric synthesis | High enantioselectivity, catalyst stability |

Emerging Research Directions and Interdisciplinary Connections in Synthetic Methodologies

The future of chemical synthesis lies in the development of novel methodologies and the exploration of new chemical space. researchgate.net Building blocks like 2-Amino-2-cyclobutylpropan-1-ol are at the forefront of these endeavors.

Emerging research directions may focus on the development of new catalytic methods that can selectively functionalize the sterically hindered centers of such molecules. For instance, advances in C-H activation could allow for the direct modification of the cyclobutyl ring, opening up new avenues for derivatization. Furthermore, the use of this building block in flow chemistry setups could enable the rapid and efficient synthesis of compound libraries for biological screening.

Interdisciplinary connections are also becoming increasingly important. The interface between chemistry, biology, and materials science offers fertile ground for innovation. For example, derivatives of 2-Amino-2-cyclobutylpropan-1-ol could be explored as components of biocompatible polymers for drug delivery or tissue engineering. mdpi.com The compound could also serve as a starting point for the synthesis of molecular probes to study biological processes. The convergence of computational chemistry and synthetic chemistry will likely play a significant role in predicting the properties of molecules derived from this building block, guiding future synthetic efforts. cfainstitute.orgacs.orgmdpi.com

The exploration of novel building blocks is a continuous driver of innovation in chemical synthesis. researchgate.net While the full potential of 2-Amino-2-cyclobutylpropan-1-ol is still being uncovered, its unique structural features position it as a valuable tool for the creation of complex and functional molecules with applications spanning from medicine to materials science.

Q & A

Q. Can 2-amino-2-cyclobutylpropan-1-ol serve as a precursor for strained heterocycles?

Q. What role does the compound play in asymmetric catalysis for C–C bond formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.